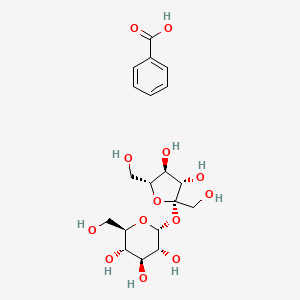

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is a complex carbohydrate derivative It is a benzoate ester of a disaccharide composed of alpha-D-glucopyranoside and beta-D-fructofuranosyl units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and benzoate esterification. The process typically starts with the protection of hydroxyl groups on the glucose and fructose units, followed by glycosylation to form the disaccharide. The final step involves the esterification of the disaccharide with benzoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach compared to traditional chemical synthesis . Enzymatic methods utilize specific enzymes to catalyze the formation of the disaccharide and its subsequent esterification.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoate ester back to the alcohol form.

Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Prebiotic Effects : Research indicates that alpha-D-glucopyranoside, beta-D-fructofuranosyl, benzoate may exhibit prebiotic properties by promoting the growth of beneficial gut microbiota, such as Bifidobacterium breve. This effect can potentially enhance gut health and improve metabolic outcomes.

Antioxidant Properties : The presence of the benzoate moiety suggests potential antioxidant activities. Studies have shown that compounds with similar structures can scavenge free radicals, which may be beneficial in managing oxidative stress-related conditions.

Metabolic Implications : There is emerging evidence that this compound may influence metabolic pathways related to glucose metabolism, suggesting possible applications in managing conditions like obesity and diabetes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Probiotic Growth Promotion : A study demonstrated that this compound significantly promoted the growth of Bifidobacterium breve, suggesting its potential as a prebiotic agent in functional foods.

- Antioxidant Activity Assessment : Research comparing various sugar derivatives indicated that those containing benzoate groups exhibited enhanced antioxidant activity compared to their counterparts without such modifications.

- Metabolic Pathway Influence : Investigations into the metabolic effects of this compound revealed its potential role in modulating glucose metabolism, which could have implications for diabetes management strategies.

Wirkmechanismus

The compound exerts its biological effects through various mechanisms. It modulates the expression of genes involved in inflammation and oxidative stress. Additionally, it activates signaling pathways such as the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.

Vergleich Mit ähnlichen Verbindungen

Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: A surfactant-based permeation enhancer used in drug delivery systems.

Sucrose: A common disaccharide composed of glucose and fructose units.

Trehalose: A disaccharide consisting of two glucose units, known for its stability and protective properties.

Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is unique due to its benzoate ester group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate (often referred to as a sucrose analog) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves enzymatic or chemical glycosylation processes. The reaction conditions often require catalysts such as acids or enzymes to facilitate the formation of glycosidic bonds. The benzoate group is introduced through esterification reactions involving benzoic acid derivatives reacting with hydroxyl groups on the sugar units.

| Property | Value |

|---|---|

| Molecular Formula | C19H28O |

| Molecular Weight | 284.43 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in carbohydrate metabolism. It may modulate the activity of enzymes such as glycosidases and transporters, influencing metabolic pathways. The presence of the benzoate moiety is thought to enhance its interaction with cellular receptors, potentially leading to therapeutic effects .

Potential Therapeutic Applications

Research has indicated that this compound may have several therapeutic applications:

- Antidiabetic Effects : Similar compounds have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This inhibition can enhance insulin secretion and lower blood glucose levels .

- Antioxidant Properties : Some studies suggest that glycosides can exhibit antioxidant activities, which may protect cells from oxidative stress and related diseases .

- Drug Delivery Systems : Its unique structure allows it to be explored as a carrier for drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

-

Case Study on Metabolic Regulation :

A study explored the effects of similar glycosides on metabolic regulation in diabetic models. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity when administered alongside standard treatments . -

Antioxidant Activity Assessment :

Research evaluating the antioxidant capacity of various glycosides found that alpha-D-Glucopyranoside derivatives exhibited substantial free radical scavenging abilities, suggesting potential applications in nutraceuticals aimed at preventing oxidative damage .

Comparison with Similar Compounds

| Compound | Activity Type | Unique Features |

|---|---|---|

| Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate | Antioxidant | Longer fatty acid chain |

| Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate | Antidiabetic | Medium fatty acid chain |

Eigenschaften

CAS-Nummer |

12738-64-6 |

|---|---|

Molekularformel |

C19H26O12 |

Molekulargewicht |

446.4 |

IUPAC-Name |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.